beta-Benzyl-1-piperidineethanol

Physicochemical profiling Drug-likeness Medicinal chemistry

beta-Benzyl-1-piperidineethanol (CAS 7032-42-0; IUPAC: 3-phenyl-2-piperidin-1-ylpropan-1-ol) is an aryl-alkyl aminoalcohol belonging to the 1-piperidineethanol class, characterized by a piperidine ring N-substituted with a 1-benzyl-2-hydroxyethyl moiety (molecular formula C₁₄H₂₁NO, molecular weight 219.32 g/mol). The compound is a racemic secondary alcohol bearing a single hydrogen bond donor (–OH) and two hydrogen bond acceptors (piperidine N and –OH oxygen), with a computed XLogP3-AA of 2.4 and a topological polar surface area (TPSA) of 23.5 Ų.

Molecular Formula C14H21NO
Molecular Weight 219.32 g/mol
CAS No. 7032-42-0
Cat. No. B12791074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Benzyl-1-piperidineethanol
CAS7032-42-0
Molecular FormulaC14H21NO
Molecular Weight219.32 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(CC2=CC=CC=C2)CO
InChIInChI=1S/C14H21NO/c16-12-14(15-9-5-2-6-10-15)11-13-7-3-1-4-8-13/h1,3-4,7-8,14,16H,2,5-6,9-12H2
InChIKeyMKPWVSUPSWNGNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

beta-Benzyl-1-piperidineethanol (CAS 7032-42-0): Structural Identity and Procurement-Relevant Physicochemical Baseline


beta-Benzyl-1-piperidineethanol (CAS 7032-42-0; IUPAC: 3-phenyl-2-piperidin-1-ylpropan-1-ol) is an aryl-alkyl aminoalcohol belonging to the 1-piperidineethanol class, characterized by a piperidine ring N-substituted with a 1-benzyl-2-hydroxyethyl moiety (molecular formula C₁₄H₂₁NO, molecular weight 219.32 g/mol) [1]. The compound is a racemic secondary alcohol bearing a single hydrogen bond donor (–OH) and two hydrogen bond acceptors (piperidine N and –OH oxygen), with a computed XLogP3-AA of 2.4 and a topological polar surface area (TPSA) of 23.5 Ų [1]. It is structurally related to, yet distinct from, the simpler beta-phenyl-1-piperidineethanol (CAS 135286-01-0; C₁₃H₁₉NO, MW 205.30), differing by the insertion of a methylene spacer between the phenyl ring and the chiral carbon center—a modification that alters rotatable bond count (4 vs. 3), lipophilicity, and conformational flexibility [1][2].

Why Generic Substitution of beta-Benzyl-1-piperidineethanol (CAS 7032-42-0) Fails: Structural Differentiation from In-Class Analogs


Within the 1-piperidineethanol family, subtle structural modifications—such as the presence or absence of a benzyl methylene spacer, the position of phenyl substitution on the ethanol backbone, or β-substitution with methyl or halogen groups—produce compounds with materially different molecular weight, lipophilicity (XLogP3-AA ranges from 2.0 to >3.5 across analogs), rotatable bond count, and hydrogen-bonding capacity [1][2]. These physicochemical divergences directly impact solubility, membrane permeability, metabolic stability, and receptor recognition, meaning that beta-Benzyl-1-piperidineethanol cannot be assumed interchangeable with its des-methylene analog (beta-phenyl-1-piperidineethanol, CAS 135286-01-0) or with positional isomers such as 3-phenyl-3-piperidin-2-ylpropan-1-ol (CAS 14474-40-9). In synthetic chemistry applications, the specific connectivity of the benzyl group to the β-carbon—rather than to the piperidine ring nitrogen or the α-position—determines the compound's utility as a regiospecific intermediate and its reactivity profile in downstream transformations . The quantitative evidence below substantiates these differentiation claims.

Quantitative Differentiation Evidence for beta-Benzyl-1-piperidineethanol (CAS 7032-42-0) vs. Closest Structural Analogs


Molecular Weight and Lipophilicity Elevation Relative to the Des-Methylene Analog (beta-Phenyl-1-piperidineethanol)

beta-Benzyl-1-piperidineethanol (7032-42-0) possesses a molecular weight of 219.32 g/mol and a computed XLogP3-AA of 2.4, representing a +14.02 g/mol (6.8%) mass increase and a +0.4 log unit lipophilicity increase over its closest structural analog, beta-phenyl-1-piperidineethanol (CAS 135286-01-0; MW 205.30, XLogP3-AA 2.0), which lacks the benzylic methylene spacer [1][2]. The additional methylene group also increases the rotatable bond count from 3 to 4, enhancing conformational flexibility [1][2].

Physicochemical profiling Drug-likeness Medicinal chemistry

Density and Boiling Point Differentiation vs. Positional Isomer (3-Phenyl-3-piperidin-2-ylpropan-1-ol)

beta-Benzyl-1-piperidineethanol (7032-42-0) exhibits a density of 1.055 g/cm³ and a boiling point of 353.6 °C at 760 mmHg, compared to a density of 1.034 g/cm³ and a boiling point of 351.9 °C for the positional isomer 3-phenyl-3-piperidin-2-ylpropan-1-ol (CAS 14474-40-9), in which the piperidine attachment point shifts from the ethanol β-carbon to the adjacent carbon of the propanol chain . The density differential of 0.021 g/cm³ (2.0%) and the boiling point elevation of 1.7 °C are attributable to differences in molecular packing and intermolecular hydrogen-bonding geometry arising from the altered connectivity.

Physical chemistry Purification Formulation

Class-Level Sigma Receptor Pharmacophore Compatibility: Benzylpiperidineethanol Scaffold vs. Non-Benzyl Piperidine Derivatives

Published structure-activity relationship (SAR) studies on benzylpiperidine derivatives demonstrate that the presence of an N-benzyl or β-benzyl substituent on the piperidine core is a critical determinant of high-affinity sigma-1 (σ₁) receptor binding. In a systematic evaluation of 30 benzylpiperidine derivatives, compounds bearing benzyl substitution achieved σ₁ receptor Ki values in the nanomolar range (representative Ki = 56.4 nM for the most potent dual MOR/σ₁R ligand in the series), while the removal or relocation of the benzyl group resulted in substantial affinity loss [1]. Separately, benzylpiperidine-based sigma ligands have demonstrated σ₁ Ki values as low as 3.4–5.9 nM with selectivity ratios (σ₂/σ₁) exceeding 95–120 fold [2]. The beta-Benzyl-1-piperidineethanol scaffold—featuring a benzyl group at the β-position of the ethanol side chain rather than directly on the piperidine nitrogen—represents a distinct pharmacophoric arrangement whose receptor recognition profile is predicted to differ from N-benzylpiperidine variants, though direct binding data for CAS 7032-42-0 remains absent from the published literature. NOTE: The sigma receptor affinity values cited here are from closely related benzylpiperidine analogs and serve as class-level inference; no direct Ki or IC₅₀ data for beta-Benzyl-1-piperidineethanol (7032-42-0) were identified.

Sigma receptor Pharmacophore CNS drug discovery

Topological Polar Surface Area and Hydrogen-Bonding Equivalence with Drug-Like Property Benchmarks

beta-Benzyl-1-piperidineethanol (7032-42-0) has a computed TPSA of 23.5 Ų with 1 hydrogen bond donor and 2 hydrogen bond acceptors—values that are identical to its des-methylene analog beta-phenyl-1-piperidineethanol (TPSA 23.5 Ų; 1 HBD; 2 HBA) [1][2]. Both compounds fall well below the widely referenced Veber thresholds for oral bioavailability (TPSA ≤ 140 Ų; HBD ≤ 10; HBA ≤ 5). The critical differentiation lies not in the absolute TPSA value but in the combination of TPSA with the elevated XLogP3-AA (2.4 vs. 2.0), which shifts 7032-42-0 further toward the lipophilic boundary of CNS drug-like chemical space while maintaining an identical polar surface area.

Drug-likeness ADME prediction Oral bioavailability

Regiospecific Synthetic Utility: Beta-Benzyl Connectivity as a Differentiating Feature for Downstream Derivatization

The beta-benzyl substitution pattern of 7032-42-0 positions the phenyl ring on the carbon beta to the piperidine nitrogen, separated by a methylene spacer from the chiral hydroxyl-bearing carbon. This connectivity is structurally distinct from N-benzylpiperidine derivatives (where benzyl is directly attached to the piperidine nitrogen, e.g., N-benzylpiperidine CAS 2905-56-8) and from alpha-phenyl-substituted analogs (e.g., pridinol family compounds, where phenyl is on the carbon alpha to the hydroxyl) [1]. Patent literature on benzylpiperidine compounds (EP0449186A2) explicitly describes N-aralkyl piperidine derivatives—including benzyl-substituted variants—as privileged intermediates for psychotropic drug synthesis, with the position of the benzyl group governing downstream reactivity and target selectivity [2]. The beta-benzylpiperidineethanol scaffold provides a free secondary hydroxyl group for further functionalization (esterification, etherification, oxidation) while maintaining the benzyl group at a distinct spatial orientation from N-substituted analogs.

Synthetic intermediate Regioselectivity Medicinal chemistry building block

Recommended Application Scenarios for beta-Benzyl-1-piperidineethanol (CAS 7032-42-0) Based on Differentiated Evidence


Medicinal Chemistry: CNS-Penetrant Lead Scaffold Requiring Elevated Lipophilicity While Maintaining Favorable TPSA

For CNS drug discovery programs targeting receptors where moderate lipophilicity (XLogP3-AA ≈ 2.4) is desirable for blood-brain barrier penetration, 7032-42-0 offers a calculated advantage over the des-methylene analog (XLogP3-AA 2.0) while preserving identical TPSA (23.5 Ų) and hydrogen-bonding capacity . This compound is suited as a starting scaffold for sigma receptor or dopamine receptor ligand exploration, where benzylpiperidine class-level evidence supports nanomolar affinity potential, though de novo pharmacological profiling is required .

Synthetic Chemistry: Regiospecific Building Block for Derivatization via the Free Secondary Hydroxyl Group

The beta-benzyl substitution pattern of 7032-42-0 provides a unique synthetic handle: a secondary hydroxyl group at the β-position relative to the piperidine nitrogen, available for esterification, etherification, carbamate formation, or oxidation without competing reactivity at the piperidine nitrogen . This regiochemical arrangement is not accessible from N-benzylpiperidine (CAS 2905-56-8) or from α-phenyl-substituted analogs. Patent literature (EP0449186A2) confirms that N-aralkyl piperidine derivatives serve as key intermediates for psychotropic agent synthesis, supporting the use of 7032-42-0 as a versatile building block in medicinal chemistry campaigns .

Quality Control and Reference Standard: Physicochemical Differentiation for Identity Confirmation

The distinct density (1.055 g/cm³) and boiling point (353.6 °C at 760 mmHg) of 7032-42-0 enable unambiguous differentiation from its closest positional isomers—3-phenyl-3-piperidin-2-ylpropan-1-ol (density 1.034 g/cm³, bp 351.9 °C) and from the des-methylene analog beta-phenyl-1-piperidineethanol (MW 205.30 vs. 219.32)—using standard analytical techniques such as GC-MS, density measurement, or refractive index determination . These properties support the compound's use as a reference standard in analytical method development or as a certified impurity marker in pharmaceutical quality control workflows .

Pharmacological Tool Compound: Exploring Underexplored Beta-Benzylpiperidineethanol Chemical Space

The beta-benzylpiperidineethanol scaffold of 7032-42-0 occupies a structurally distinct niche relative to both the well-characterized N-benzylpiperidine sigma ligand class and the α-phenyl-substituted 1-piperidineethanol family (e.g., ifenprodil, pridinol). While class-level SAR evidence indicates that benzyl substitution on the piperidine pharmacophore is associated with high sigma receptor affinity (class-representative Ki values ranging from 3.4 to 56.4 nM for σ₁), the specific β-benzyl connectivity of 7032-42-0 has not been profiled in published binding assays . This compound is therefore recommended as a tool molecule for de novo pharmacological screening campaigns aimed at identifying novel sigma receptor or aminergic GPCR ligands with potentially differentiated selectivity profiles arising from the unique benzyl positioning .

Quote Request

Request a Quote for beta-Benzyl-1-piperidineethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.